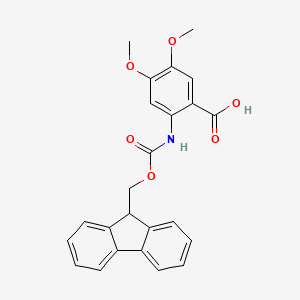

Fmoc-2-amino-4,5-dimethoxybenzoic acid

Description

Significance as a Protected Amino Acid Building Block in Complex Chemical Synthesis

The primary significance of Fmoc-2-amino-4,5-dimethoxybenzoic acid lies in its function as a protected building block. In the intricate process of synthesizing peptides or other complex molecules, it is crucial to control which functional groups react and in what sequence. The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability. nih.gov This means it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, leaving other protecting groups on the amino acid side chains intact. escholarship.org This "orthogonal" protection strategy is fundamental to the stepwise and controlled elongation of a peptide chain.

Theoretical Frameworks for Designing and Utilizing Unnatural Amino Acid Derivatives

The design and utilization of unnatural amino acid derivatives like this compound are guided by several key theoretical frameworks in chemistry and drug design.

One fundamental concept is conformational constraint . By incorporating rigid or semi-rigid structures, such as the substituted benzene (B151609) ring of this compound, chemists can limit the conformational flexibility of a peptide. This can lock the peptide into a bioactive conformation, leading to higher potency and selectivity for its biological target.

Furthermore, the concept of bioisosterism is often employed. This involves replacing a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the biological activity or metabolic stability. The 2-amino-4,5-dimethoxybenzoic acid moiety can be considered a bioisostere for other aromatic amino acids, offering a different set of steric and electronic properties for researchers to explore.

The synthesis of the unprotected precursor, 2-amino-4,5-dimethoxybenzoic acid, has been described through various synthetic routes, often starting from 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com This precursor can then be protected with the Fmoc group to yield the final building block ready for use in complex synthesis.

While detailed research findings specifically on the applications of this compound are limited in the public domain, its structural features and the well-established principles of Fmoc-based peptide synthesis and unnatural amino acid incorporation strongly suggest its utility in the creation of novel and complex chemical entities with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6/c1-29-21-11-18(23(26)27)20(12-22(21)30-2)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKHOIFQEMJVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Chemical Biology and Materials Science Research

Construction of Unnatural Amino Acid-Based Peptides and Peptidomimetics

The incorporation of unnatural amino acids like Fmoc-2-amino-4,5-dimethoxybenzoic acid into peptide chains is a powerful strategy for creating peptides and peptidomimetics with novel structures and functions. These engineered molecules can overcome the limitations of natural peptides, offering enhanced stability, specific conformations, and tailored biological activities.

Design and Synthesis of Architecturally Defined Molecular Rods and Self-Assembled Systems

The creation of nanometer-scale molecules with well-defined shapes is a key goal in materials science and nanotechnology. The rigid aromatic core of 2-amino-4,5-dimethoxybenzoic acid makes it an excellent candidate for constructing molecular rods—linear, stiff oligomers of precise length. When incorporated into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS), these units can be linked sequentially to build architecturally defined nanostructures. While specific research on this compound for this purpose is emerging, the principle has been well-demonstrated with structurally similar unnatural amino acids, such as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (Abc), which forms rigid oligomers with a length of 1.0 nm per monomer unit nih.govmdpi.com.

Furthermore, the Fmoc group itself is a primary driver of self-assembly. The bulky, aromatic fluorenyl group promotes π–π stacking interactions, causing the molecules to organize into higher-order structures like nanofibers, ribbons, and hydrogels nih.govsigmaaldrich.com. This self-assembly is influenced by factors such as the amino acid structure, solvent conditions, and pH sigmaaldrich.com. The combination of a rigid benzoic acid core and the self-assembling Fmoc group makes this compound a promising building block for developing novel biomaterials and self-organizing molecular systems.

| Fmoc-Amino Acid Derivative | Driving Interaction | Resulting Self-Assembled Structure | Potential Application |

|---|---|---|---|

| Fmoc-Phenylalanine (Fmoc-F) | π–π stacking, Hydrogen bonding | Fibrillar hydrogels, Nanotubes | Cell culture scaffolds, Drug delivery |

| Fmoc-Tryptophan (Fmoc-Trp) / Fmoc-Lysine (Fmoc-Lys) | π–π stacking, Ionic interactions | Co-assembled supramolecular hydrogels | Biomaterials with tunable properties |

| Fmoc-Alanine (Fmoc-A) | π–π stacking, van der Waals forces | Crystalline microstructures | Novel bio-organic scaffolds |

| Fmoc-Abc2K (Biphenyl derivative) | π–π stacking, Backbone rigidity | Water-soluble molecular rods | Nanoscale measurement, Molecular electronics |

Engineering of Structurally Precise Oligomers for Specific Functions

This structural control is critical for designing oligomers that can perform specific functions, such as recognizing biological targets, catalyzing reactions, or forming specific material structures. For instance, oligomers made from these rigid building blocks could be designed to act as scaffolds that present other functional amino acid side chains in a precise spatial arrangement, creating a synthetic mimic of a protein binding site. The development of Fmoc-protected building blocks that are compatible with automated peptide synthesis facilitates the creation of diverse libraries of these functional oligomers for screening and application development nih.govresearchgate.net.

Bioconjugation Chemistry and Advanced Bioconjugate Design

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound possesses functional groups that can be exploited for advanced bioconjugate design after the removal of the Fmoc protecting group.

Methodologies for Facilitating Biomolecule Attachment and Functionalization

Once incorporated into a peptide or used as a standalone linker, the 2-amino-4,5-dimethoxybenzoic acid moiety offers two primary points for conjugation: the aromatic amine and the carboxylic acid. The core structure is a derivative of anthranilic acid, which is widely used as a fluorescent tag and versatile linker in glycomics and other fields nih.gov.

Amine Group Conjugation: After Fmoc deprotection, the free aromatic amine can be used for various coupling reactions. For example, it can be reacted with the reducing end of a sugar (glycan) via reductive amination to fluorescently label carbohydrates for analysis nih.gov. It can also be acylated or reacted with isothiocyanates to attach probes or linkers.

Carboxylic Acid Group Conjugation: The carboxylic acid group is a versatile handle for forming amide bonds with primary amines on other molecules, such as the lysine residues of proteins. This reaction is typically mediated by carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

These dual functionalities allow the compound to act as a heterobifunctional linker, connecting two different types of molecules, such as a peptide and a carbohydrate, or a protein and a small-molecule probe.

| Functional Group | Target on Biomolecule | Coupling Chemistry | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amine (e.g., Lysine in proteins) | EDC/NHS activation | Amide bond |

| Aromatic Amine (-NH2) | Aldehyde/Ketone (e.g., reducing sugars) | Reductive Amination | Secondary amine |

| Aromatic Amine (-NH2) | Activated Carboxylic Acid (e.g., NHS ester) | Acylation | Amide bond |

| Aromatic Amine (-NH2) | Isothiocyanate | Thiourea formation | Thiourea bond |

Development of Targeted Chemical Delivery Systems for Research Probes

Targeted delivery systems aim to increase the concentration of a payload (e.g., a drug, imaging agent, or research probe) at a specific site in a biological system, thereby increasing efficacy and reducing off-target effects nih.gov. The structural features of 2-amino-4,5-dimethoxybenzoic acid make it a useful component in the design of such systems. It can serve as a stable linker to connect a targeting moiety (like a peptide that binds to a specific cell receptor) to a research probe (like a fluorescent dye).

The inherent biological activity of anthranilic acid derivatives can also be leveraged. By incorporating this moiety into a larger delivery vehicle, such as a nanoparticle or a carrier protein like apoferritin, researchers can design systems that combine targeting with a therapeutic or modulatory effect mdpi.com.

Role in the Synthesis of Compounds for Biological Research

This compound is a valuable intermediate for synthesizing more complex molecules for biological research, primarily due to the known bioactivity of its core structure. The unprotected parent compound, 2-amino-4,5-dimethoxybenzoic acid, has been identified as a potent antitumor agent that can inhibit the production of epidermal growth factor (EGF) and suppress tumor cell proliferation in vitro biosynth.com.

By using the Fmoc-protected version in SPPS, this bioactive core can be precisely inserted into a peptide sequence. This allows for the creation of novel peptidomimetics or peptide-drug conjugates where the peptide portion can act as a targeting sequence, a solubilizing agent, or a modulator of the core's activity. Anthranilic acid derivatives, in general, have a rich history in medicinal chemistry, forming the basis for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and other bioactive compounds nih.govpacehospital.com. This compound thus provides a modern tool for chemists to build upon this legacy, enabling the rational design and synthesis of new research compounds and potential therapeutic leads.

Precursor in the Development of Research-Grade Pharmaceutical Compounds

The structural attributes of this compound make it a valuable precursor in the synthesis of research-grade pharmaceutical compounds, particularly in the development of kinase inhibitors and scaffolds for novel drug candidates.

The core structure of 2-amino-4,5-dimethoxybenzoic acid is a key component in the synthesis of certain kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk The dimethoxy-substituted aminobenzoic acid moiety can serve as a foundational scaffold upon which more complex inhibitor molecules are built.

One of the key strategies in drug discovery is the use of molecular scaffolds to create libraries of compounds for screening. nih.gov Amino acid-based hubs are considered versatile building blocks for constructing such multifunctional molecules. mdpi.com The defined structure of this compound allows for its incorporation into larger, more complex molecules, providing a rigid and predictable framework. This is particularly advantageous in the design of peptidomimetics and constrained peptides, which aim to mimic the structure and function of natural peptides while offering improved stability and bioavailability. researchgate.net

| Application Area | Role of this compound | Significance in Pharmaceutical Research |

| Kinase Inhibitor Synthesis | Serves as a precursor to the quinazolinone scaffold in some kinase inhibitors. ed.ac.uk | Enables the creation of targeted therapies for diseases driven by aberrant kinase activity, such as cancer. ed.ac.uk |

| Drug Scaffolding | Provides a rigid and functionalized building block for creating diverse molecular libraries. nih.govmdpi.com | Facilitates the discovery of new drug leads by allowing for systematic structural modifications and screening. nih.gov |

| Peptidomimetics | Acts as a constrained building block to create peptides with enhanced structural stability. researchgate.net | Improves the therapeutic potential of peptide-based drugs by overcoming limitations like proteolytic degradation. researchgate.net |

Exploration in Specific Biological Research Areas and Mechanistic Studies

The unique properties of molecules derived from 2-amino-4,5-dimethoxybenzoic acid have led to their exploration in specific areas of biological research, particularly in cancer biology and the study of protein-protein interactions.

Research has indicated that 2-amino-4,5-dimethoxybenzoic acid exhibits potential as an antitumor agent. nih.gov Studies have shown that it can inhibit the growth of tumor cells and may interfere with the production of epidermal growth factor (EGF), a key signaling molecule in cell proliferation. nih.gov While these findings pertain to the core molecule, the use of the Fmoc-protected version allows for the precise incorporation of this bioactive moiety into larger peptide-based structures for targeted delivery or to probe specific biological pathways.

A significant challenge in drug discovery is the targeting of protein-protein interactions (PPIs), which are often characterized by large and relatively featureless interfaces. nih.gov Peptidomimetics and constrained peptides have emerged as promising tools to inhibit these interactions. nih.govresearchgate.net The rigid structure of this compound makes it a valuable component in the design of such molecules. By incorporating this building block, researchers can create peptides with a more defined three-dimensional shape, which can lead to a more favorable entropy of binding to their target proteins. whiterose.ac.uk This approach is being explored to develop new therapeutics for a range of diseases where PPIs play a critical role. nih.gov

Furthermore, the aminobenzoic acid scaffold has been investigated for its fluorescent properties. While specific studies on the fluorescence of this compound are limited, a related compound, ortho-aminobenzoic acid (o-Abz), is utilized as a fluorescent probe in peptide studies. nih.gov This suggests the potential for developing fluorescent probes based on the 2-amino-4,5-dimethoxybenzoic acid core for use in chemical biology to monitor molecular interactions and cellular processes. nih.gov

| Research Area | Investigative Use of the 2-Amino-4,5-dimethoxybenzoic Acid Moiety | Potential Mechanistic Insights |

| Cancer Biology | As a potential antitumor agent that may inhibit epidermal growth factor production. nih.gov | Understanding the role of specific signaling pathways in tumor cell proliferation. nih.gov |

| Protein-Protein Interactions | As a structural component in constrained peptides and peptidomimetics to inhibit PPIs. nih.govresearchgate.net | Elucidating the conformational requirements for effective inhibition of specific protein interactions. whiterose.ac.uk |

| Fluorescent Probes | Potential for development as a fluorescent probe based on the properties of similar aminobenzoic acids. nih.gov | Enabling real-time monitoring of biological processes and molecular binding events. nih.gov |

Mechanistic Investigations and Reaction Pathway Analysis in Fmoc 2 Amino 4,5 Dimethoxybenzoic Acid Chemistry

Studies on the Stereochemistry and Chiral Integrity During Chemical Transformations

A fundamental characteristic of 2-amino-4,5-dimethoxybenzoic acid is that it is an achiral molecule. Unlike proteinogenic alpha-amino acids, the amino group is attached directly to the aromatic ring, meaning there is no stereocenter at the alpha-carbon. Consequently, the concept of maintaining its own chiral integrity during chemical transformations is not applicable.

However, when incorporated into a peptide sequence, the key consideration shifts to its potential influence on the stereochemical integrity of adjacent chiral amino acids. Racemization of amino acid residues during peptide synthesis is a significant concern, particularly during the activation step of the carboxyl group for coupling. The risk of epimerization increases with prolonged pre-activation times. For instance, studies on Fmoc-His(Trt)-OH have shown that racemization can increase from 1% with no preactivation to 7.8% with a 5-minute preactivation period when using certain coupling reagents nih.gov.

While specific studies on Fmoc-2-amino-4,5-dimethoxybenzoic acid's influence are not prevalent, the general mechanisms of racemization in Fmoc-SPPS are well-understood. The primary pathway involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemistry. The rate of this process is influenced by the choice of coupling reagents, bases, and reaction temperature. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation.

Examination of Side Reactions and Impurity Formation during Fmoc Deprotection and Coupling

The use of Fmoc-protected amino acids in SPPS is accompanied by the potential for several side reactions, primarily during the base-mediated deprotection of the Nα-amino group and the subsequent coupling step.

Strategies for Minimization of Dibenzofulvene Adduct Formation

The removal of the Fmoc protecting group is a crucial step in each cycle of peptide synthesis. The process is a base-catalyzed β-elimination reaction. nih.govresearchgate.net A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the 9-position of the fluorene ring. nih.govluxembourg-bio.comsemanticscholar.org This is followed by an elimination step that liberates the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.govspringernature.com

The generated DBF is a reactive electrophile and must be scavenged to prevent it from reacting with the newly deprotected N-terminal amine of the peptide chain or other nucleophiles. The secondary amine used for deprotection, such as piperidine, also serves as this scavenger, efficiently trapping the DBF to form a stable dibenzofulvene-piperidine adduct. nih.govsemanticscholar.orgspringernature.comresearchgate.net Therefore, the formation of this adduct is an intended and necessary consequence of the deprotection mechanism, preventing unwanted side reactions. The reaction is driven to completion by the efficient trapping of the DBF intermediate. nih.gov

While adduct formation is essential, the choice of deprotection agent can be optimized. The most common reagent is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comacsgcipr.org Alternatives such as 4-methylpiperidine or piperazine have been explored to potentially reduce side reactions like aspartimide formation while maintaining efficient deprotection and DBF scavenging. nih.gov

| Reagent | Typical Concentration | pKa (Conjugate Acid) | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-30% in DMF | 11.1 | Standard, highly effective, but can promote aspartimide formation. nih.gov |

| 4-Methylpiperidine | 20% in DMF | ~11.2 | Similar efficiency to piperidine, sometimes preferred for reduced volatility. nih.govmdpi.com |

| Piperazine | 5% with DBU in DMF | 9.8 | A less nucleophilic base, can reduce certain side reactions. acsgcipr.org |

| Morpholine | 50-60% in DMF | 8.4 | Weaker base, significantly reduces aspartimide formation but may lead to incomplete deprotection in some cases. researchgate.netiris-biotech.de |

Methodologies for Prevention of Diketopiperazine and Aspartimide Formation

Diketopiperazine (DKP) Formation: Diketopiperazine formation is a significant side reaction that can occur during the synthesis of peptides, particularly after the coupling of the second amino acid. researchgate.net After the N-terminal Fmoc group of the dipeptidyl-resin is removed, the exposed amino group can perform a nucleophilic attack on the ester linkage anchoring the peptide to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.de This side reaction leads to a truncated final product and a lower yield of the target peptide. researchgate.net

The propensity for DKP formation is highly sequence-dependent. Peptides with Proline or Glycine at the C-terminus are especially susceptible. iris-biotech.denih.gov

Strategies to prevent DKP formation include:

Immediate Coupling: Coupling the third amino acid immediately after the deprotection of the second residue minimizes the time the free N-terminal amine is available to initiate cyclization.

Use of Bulky Protecting Groups: Incorporating a bulky protecting group on the second amino acid can sterically hinder the intramolecular cyclization.

Specialized Resins: Using resins that are less prone to DKP formation, such as 2-chlorotrityl chloride (2-CTC) resin, which provides steric hindrance around the linkage point.

Dipeptide Coupling: Coupling the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptidyl-resin stage.

Aspartimide Formation: Aspartimide formation is a notorious side reaction in Fmoc-SPPS that occurs in sequences containing an aspartic acid (Asp) residue. nih.goviris-biotech.de Although this compound is not an aspartic acid derivative, understanding this side reaction is critical for any peptide chemist using the Fmoc strategy, as Asp residues may be present elsewhere in the target sequence. The reaction is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and involves the peptide backbone nitrogen attacking the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring. iris-biotech.deiris-biotech.de This aspartimide intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding epimers, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com

Methodologies for preventing aspartimide formation include:

Modified Deprotection Conditions: Using weaker bases like morpholine or adding HOBt to the piperidine deprotection solution can suppress aspartimide formation. iris-biotech.debiotage.com

Bulky Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with bulkier groups like 3-methylpent-3-yl (Mpe) or 2,4-dimethoxybenzyl (Dmb) can sterically hinder the intramolecular cyclization. biotage.comresearchgate.net

Backbone Protection: Introducing a protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen atom of the peptide bond following the Asp residue can prevent the initial cyclization step. researchgate.net

| Side Reaction | Primary Cause | Prevention Strategy | Reference |

|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide after Fmoc deprotection. | Immediate coupling of the 3rd amino acid; use of 2-CTC resin; coupling of a pre-formed dipeptide. | researchgate.netiris-biotech.deresearchgate.net |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization involving an Asp residue. | Use of bulky side-chain protecting groups on Asp (e.g., OMpe, OBno); addition of HOBt to deprotection solution; backbone protection (e.g., DMB). | sigmaaldrich.combiotage.comresearchgate.net |

Kinetic and Thermodynamic Studies of Fmoc Cleavage and Peptide Bond Formation

Kinetics of Fmoc Cleavage: The cleavage of the Fmoc group is designed to be a rapid and efficient reaction under mild basic conditions. luxembourg-bio.com Kinetic studies show that with a standard reagent like 20% piperidine in DMF, the deprotection is often complete within a few minutes at room temperature. springernature.com For example, using 5% piperidine, Fmoc removal from Fmoc-Val-OH was found to be over 99% complete after just 3 minutes. researchgate.net

The rate of deprotection can be influenced by several factors:

Basicity and Concentration of the Amine: Stronger bases and higher concentrations generally lead to faster cleavage, although this can also increase the risk of base-catalyzed side reactions. nih.govacsgcipr.org

Steric Hindrance: Significant steric hindrance from the surrounding peptide sequence or bulky side-chain protecting groups can slow down the deprotection reaction, sometimes necessitating longer reaction times or repeated treatments. nih.gov

Solvent: The reaction proceeds more rapidly in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents. nih.govspringernature.com

| Amino Acid Derivative | Deprotection Reagent | Time | Deprotection Efficiency | Reference |

|---|---|---|---|---|

| Fmoc-Leucine-Resin | 5% Piperidine in DMF | 3 min | ~80% | nih.gov |

| Fmoc-Leucine-Resin | 5% Piperidine in DMF | 7 min | >95% | nih.gov |

| Fmoc-Arginine(Pbf)-Resin | 5% Piperidine in DMF | 10 min | >95% | nih.gov |

| Fmoc-Val-OH | 5% Piperidine in DMF | 3 min | >99% | researchgate.net |

Thermodynamics of Peptide Bond Formation: The formation of a peptide bond is a condensation reaction that results in the formation of water. youtube.commedschoolcoach.com From a thermodynamic perspective, this reaction is endergonic, meaning it is non-spontaneous and requires an input of energy (ΔG > 0). medschoolcoach.comreddit.comaklectures.com In biological systems, this energy is supplied by coupling the reaction to the hydrolysis of ATP. youtube.commedschoolcoach.com In chemical peptide synthesis, this thermodynamic barrier is overcome by activating the carboxylic acid group of the incoming Fmoc-amino acid.

This activation converts the carboxyl group into a better leaving group, creating a highly electrophilic center that is readily attacked by the nucleophilic N-terminal amine of the growing peptide chain. Common activating agents include carbodiimides (like N,N'-diisopropylcarbodiimide, DIC) or uronium/aminium salts (like HBTU or HATU), often used with additives like HOBt or Oxyma.

Computational Chemistry and Theoretical Modeling of Fmoc 2 Amino 4,5 Dimethoxybenzoic Acid Systems

Molecular Dynamics and Conformational Studies of Peptides Incorporating the Compound

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of peptides and proteins. nih.govnih.gov By incorporating Fmoc-2-amino-4,5-dimethoxybenzoic acid, a non-proteinogenic amino acid, into a peptide sequence, significant alterations to the peptide's structure and flexibility can be anticipated. The bulky Fmoc group and the rigid dimethoxy-substituted benzene (B151609) ring impose considerable steric constraints, influencing the accessible dihedral angles (φ and ψ) of the peptide backbone and restricting its conformational freedom.

MD simulations allow for the tracking of atomic motions over time, providing a detailed picture of the dynamic behavior of the peptide. mdpi.com These simulations can reveal the preferential conformations adopted by the peptide in solution, the stability of secondary structures like helices and sheets, and the role of the modified amino acid in directing the peptide's fold. The aromatic nature of both the fluorenyl and benzoic acid moieties can lead to intramolecular π-π stacking interactions, which can further stabilize specific folded states. The simulation results are often analyzed to generate Ramachandran plots, which visualize the distribution of backbone dihedral angles and identify low-energy, stable conformations.

Table 1: Representative Dihedral Angles for a Hypothetical Peptide Sequence

| Residue Position | Residue Type | Average φ Angle (degrees) | Average ψ Angle (degrees) | Dominant Conformation |

|---|---|---|---|---|

| 1 | Alanine | -65.0 | 135.0 | β-sheet |

| 2 | This compound | -70.0 | -30.0 | Restricted (α-helical region) |

| 3 | Glycine | 80.0 | -90.0 | Turn/Coil |

| 4 | Leucine | -120.0 | 115.0 | β-sheet |

Note: The data in this table is hypothetical and for illustrative purposes to show how MD simulations can quantify conformational preferences.

Density Functional Theory (DFT) Applications in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms, calculating transition state geometries, and determining activation energies. In the context of this compound, DFT can be applied to model key steps in solid-phase peptide synthesis (SPPS).

For instance, the mechanism of Fmoc group removal by a base (e.g., piperidine) can be computationally modeled. DFT calculations can map the potential energy surface of this deprotection reaction, identifying the transition state structure and the energy barrier that must be overcome. Similarly, the subsequent peptide bond formation, where the newly freed amine attacks an activated carboxyl group of the next amino acid, can be studied. These calculations provide fundamental insights into reaction kinetics and can help optimize reaction conditions for improved synthesis efficiency.

Table 2: Hypothetical DFT-Calculated Activation Energies for Key SPPS Reactions

| Reaction Step | Reactants | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Fmoc Deprotection | Fmoc-protected amine + Piperidine (B6355638) | Dimethylformamide (DMF) | 12.5 |

| Peptide Coupling | Amine + Activated Carboxylic Acid | Dimethylformamide (DMF) | 15.2 |

| Side-Chain Reaction | Guanidinium group + Base | Water | 20.8 |

Note: Values are illustrative and represent typical outputs from DFT calculations on similar systems.

Prediction of Molecular Interactions and Conformational Stability of Related Systems

Computational methods are crucial for predicting how a molecule like this compound, when incorporated into a larger system like a peptide, will interact with other molecules such as receptors, enzymes, or other peptides. The unique chemical features of this compound—the hydrophobic Fmoc group, the electron-rich dimethoxy-benzene ring, and the hydrogen-bonding capable amine and carboxyl groups—dictate its interaction profile.

Molecular docking simulations can predict the binding mode and affinity of a peptide containing this residue within the active site of a target protein. These simulations score different poses based on intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking between the aromatic rings of the ligand and protein residues. Furthermore, calculations of binding free energy can provide a quantitative measure of the stability of the resulting complex. The conformational stability of the peptide itself is also influenced; the rigid nature of the building block can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov

In Silico Design of Novel Derivatives and Chemically Modified Ligands

In silico design leverages computational power to create and evaluate novel molecular structures before their actual synthesis, saving significant time and resources. researchgate.net Starting with the scaffold of this compound, various derivatives can be designed to fine-tune its properties. For example, the substituents on the benzoic acid ring could be altered to modulate electronic properties or introduce new interaction points. Replacing the methoxy groups with bulkier or more electron-withdrawing groups could alter the molecule's conformational preferences and its ability to interact with biological targets.

Computational tools can predict how these modifications would affect key properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity or other desired characteristics like solubility or cell permeability. This rational design approach allows for the systematic exploration of chemical space to identify derivatives with enhanced performance for specific applications, such as improved binding affinity or metabolic stability.

Table 3: In Silico Design of Derivatives and Predicted Property Modulation

| Parent Compound | Proposed Modification | Target Property | Predicted Outcome |

|---|---|---|---|

| This compound | Replace methoxy groups with trifluoromethyl groups | Receptor Binding Affinity | Increased hydrophobic interactions |

| This compound | Add a hydroxyl group to the benzoic ring | Solubility | Increased aqueous solubility |

| This compound | Replace Fmoc with a smaller protecting group | Steric Hindrance | Reduced steric bulk, increased flexibility |

Note: This table illustrates the principles of in silico design; outcomes are predictive.

Quantum Chemical Calculations for Electronic Properties and Chemical Reactivity Predictions

Quantum chemical calculations, including DFT and other ab initio methods, are employed to determine the fundamental electronic properties of a molecule. nih.govsemanticscholar.org For this compound, these calculations can provide a detailed understanding of its electronic structure and intrinsic reactivity.

Key properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MESP) maps can also be generated, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting sites of non-covalent interactions and chemical reactions.

Table 4: Predicted Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 Debye | Indicates overall polarity of the molecule |

Note: Values are hypothetical and represent typical outputs of quantum chemical calculations for a molecule of this nature.

Q & A

Q. Methodological Note :

- Optimization : Use orthogonal protecting groups (e.g., Boc for tertiary amines) alongside Fmoc to enable selective deprotection in complex sequences.

- Validation : Monitor depletion of the Fmoc group via UV absorbance at 301 nm during SPPS .

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from steric hindrance, rotameric equilibria, or solvent effects. For example, dimethoxy substituents at positions 4 and 5 can restrict rotation, leading to complex splitting patterns in aromatic protons.

Q. Case Study :

- Evidence : In analogous triazine-linked benzoic acid derivatives, methoxy groups caused distinct splitting in NMR (e.g., δ 3.76–3.86 ppm for OCH) due to restricted rotation .

- Resolution : Use high-field NMR (≥400 MHz) and temperature-controlled experiments to reduce signal overlap. Compare with computational predictions (DFT or MD simulations) to assign peaks confidently .

Basic: What synthetic routes are available for preparing this compound?

The compound is typically synthesized via:

Amino Protection : React 2-amino-4,5-dimethoxybenzoic acid with Fmoc-Cl (Fmoc-chloride) in a basic aqueous/organic biphasic system (e.g., NaHCO/dioxane).

Purification : Isolate the product via flash chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Q. Experimental Design :

- Kinetic Analysis : Compare coupling rates using HOBt/DIC vs. COMU activators. COMU reduces steric hindrance by forming a more reactive uronium salt .

- Case Evidence : In Fmoc-azetidine-3-carboxylic acid derivatives, steric hindrance reduced coupling yields by 20–30% compared to linear analogs .

Basic: What analytical techniques are critical for characterizing this compound?

- HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity.

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H] for CHNO: 435.1) .

- FT-IR : Confirm Fmoc carbonyl stretch at ~1710 cm and free carboxylic acid at ~2500–3300 cm .

Advanced: How can researchers mitigate racemization during Fmoc deprotection?

Racemization occurs via base-induced β-elimination. Key strategies:

- Condition Optimization : Use piperidine in DMF with 0.1 M HOBt to suppress base-mediated side reactions.

- Low-Temperature Deprotection : Perform deprotection at 4°C for sterically hindered residues .

Q. Contradiction Alert :

- Evidence : Some studies report increased racemization with prolonged piperidine exposure, while others show no effect. Resolve by monitoring via chiral HPLC after each deprotection step .

Basic: What safety precautions are essential when handling this compound?

- Hazards : Irritant (Skin/Eye Cat. 2); handle in a fume hood with nitrile gloves and safety goggles.

- Storage : Keep at –20°C under inert gas (N) to prevent hydrolysis .

Advanced: How does this compound compare to syringic acid derivatives in bioactivity studies?

While structurally similar (both have 4,5-dimethoxy groups), this compound lacks the phenolic –OH of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), reducing antioxidant potential but enhancing stability in basic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.